molecular formula C16H18N2O4S B11654155 Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate

Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate

Cat. No.: B11654155
M. Wt: 334.4 g/mol
InChI Key: WFAMBNJDENGUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate is an organic compound with a complex structure that includes a benzylamino group, a sulfonyl group, and a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonyl chloride with benzylamine to form 4-[(benzylamino)sulfonyl]aniline. This intermediate is then reacted with ethyl chloroformate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide compounds.

Scientific Research Applications

Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the sulfonyl group may participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(aminosulfonyl)phenyl]carbamate
  • Ethyl 4-[(methylamino)sulfonyl]phenylcarbamate
  • Ethyl 4-[(phenylamino)sulfonyl]phenylcarbamate

Uniqueness

Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate is unique due to the presence of the benzylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl N-[4-(benzylsulfamoyl)phenyl]carbamate

InChI

InChI=1S/C16H18N2O4S/c1-2-22-16(19)18-14-8-10-15(11-9-14)23(20,21)17-12-13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3,(H,18,19)

InChI Key

WFAMBNJDENGUOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.